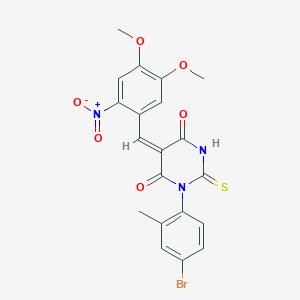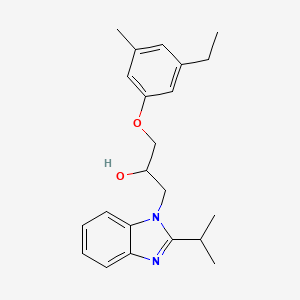
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory disorders.
作用机制
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A acts as a selective beta-2 adrenergic receptor agonist, which means that it specifically targets the beta-2 adrenergic receptors in the lungs. Activation of these receptors leads to the relaxation of the smooth muscles in the airways, which results in bronchodilation. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to inhibit the release of pro-inflammatory cytokines, which may further contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have potent bronchodilatory effects in various animal models and human studies. It has also been shown to reduce airway hyperresponsiveness, which is a hallmark of asthma and COPD. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to reduce airway inflammation and mucus production, which may further contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its potent bronchodilatory effects, which make it a promising candidate for the treatment of respiratory disorders. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential. However, one of the limitations of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its relatively short half-life, which may limit its clinical use.
未来方向
There are several future directions for the study of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A. One potential direction is the development of novel formulations that can prolong its half-life and improve its pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the development of more selective and potent beta-2 adrenergic receptor agonists based on the structure of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A may lead to the discovery of new and more effective treatments for respiratory disorders.
合成方法
The synthesis of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A involves a multi-step process, which includes the reaction of 3-ethyl-5-methylphenol with 2-chloro-1-(2-isopropyl-1H-benzimidazol-1-yl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to have potent bronchodilatory effects, which makes it a promising candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential.
属性
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-5-17-10-16(4)11-19(12-17)26-14-18(25)13-24-21-9-7-6-8-20(21)23-22(24)15(2)3/h6-12,15,18,25H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBTCBKOVGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C3=CC=CC=C3N=C2C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
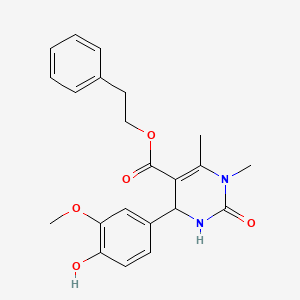
![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
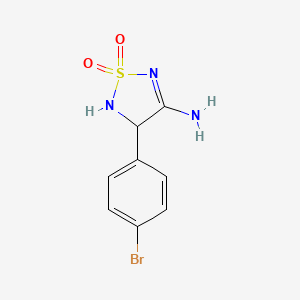
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)
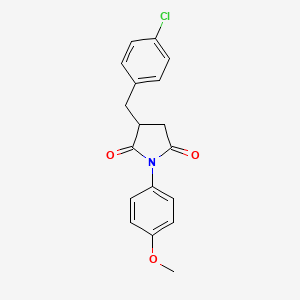
![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)

![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)
